
1-(4-Fluorophenyl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)pyrrolidin-3-one is a chemical compound with the empirical formula C10H10FNO . It has a molecular weight of 179.19 . The compound is solid in form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 1-(4-Fluorophenyl)pyrrolidin-3-one, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)pyrrolidin-3-one can be represented by the SMILES string O=C1CN(CC1)C2=CC=C(F)C=C2 . The InChI key for this compound is AJNISUOPOAVWCL-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrrolidine ring in 1-(4-Fluorophenyl)pyrrolidin-3-one is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)pyrrolidin-3-one is a solid compound . Its molecular weight is 179.19 , and its empirical formula is C10H10FNO .Aplicaciones Científicas De Investigación
Synthetic Methodology and Crystal Structure Analysis
1-(4-Fluorophenyl)pyrrolidin-3-one serves as a precursor for the synthesis of complex organic compounds, demonstrating the versatility of this compound in organic synthesis. For instance, a study reported the synthesis, characterization, and crystal structure of a compound derived from 1-(4-fluorophenyl)pyrrolidin-3-one, highlighting its planarity and the interactions stabilizing its crystal structure, such as π-π interactions and various hydrogen bonds, which contribute to the assembly of molecules into chains (Sharma et al., 2013). This research underscores the importance of 1-(4-fluorophenyl)pyrrolidin-3-one derivatives in structural chemistry and their potential applications in material sciences.
Pharmacological Research
Although excluding direct information on drug use, dosage, and side effects, the structural characteristics of 1-(4-Fluorophenyl)pyrrolidin-3-one and its derivatives are crucial in pharmacological research. Compounds synthesized from 1-(4-Fluorophenyl)pyrrolidin-3-one are explored for their potential as inhibitors or activators of various biological targets. Research into these derivatives provides insight into their binding efficiency, mechanism of action, and potential therapeutic applications, contributing to the development of novel drugs.
Materials Science and Sensor Development
Derivatives of 1-(4-Fluorophenyl)pyrrolidin-3-one find applications in materials science, particularly in the development of sensors. For example, a study on a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore, synthesized through click chemistry involving a derivative of 1-(4-Fluorophenyl)pyrrolidin-3-one, demonstrates its utility as a selective ratiometric and colorimetric chemosensor for aluminum ions. This highlights the role of 1-(4-Fluorophenyl)pyrrolidin-3-one in the design and synthesis of chemosensors with specific applications in environmental monitoring and diagnostics (Maity & Govindaraju, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNISUOPOAVWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630076 |
Source


|
| Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrolidin-3-one | |
CAS RN |
536742-69-5 |
Source


|
| Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

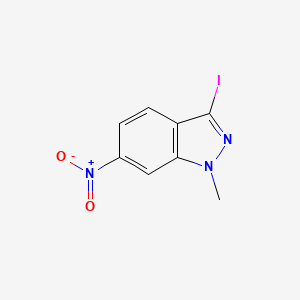
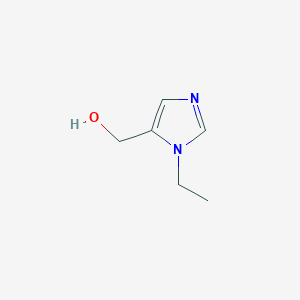
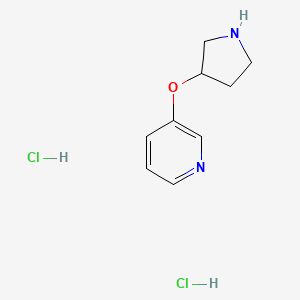
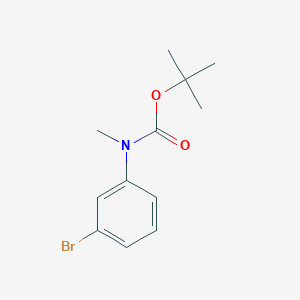
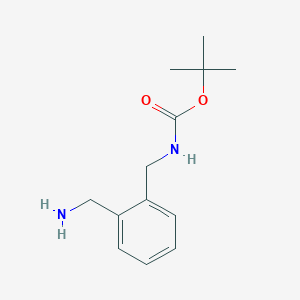
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
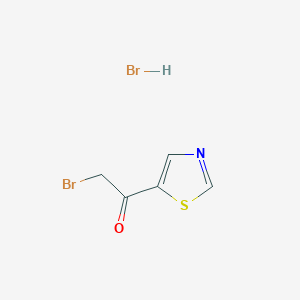

amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
